N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide is a chemical compound that combines the structural features of quinoline and thiophene Quinoline is a nitrogen-containing heterocycle known for its wide range of biological activities, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur.
Coupling Reaction: The quinoline and thiophene derivatives are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription, while the thiophene moiety can interact with proteins, modulating their activity. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide: This compound has a similar structure but differs in the position of the methoxy and carboxamide groups, which can affect its biological activity and chemical reactivity.
Quinolinyl-pyrazoles: These compounds contain a quinoline moiety similar to this compound but have a pyrazole ring instead of a thiophene ring, leading to different biological properties.
Thiophene-based drugs: Compounds like suprofen and articaine contain a thiophene ring and have established therapeutic applications, highlighting the potential of thiophene derivatives in medicine.
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-7-6-11(10-4-2-8-16-14(10)12)17-15(18)13-5-3-9-20-13/h2-9H,1H3,(H,17,18) |
InChI Key |
HETRXHWQUUZIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CS3)C=CC=N2 |
Origin of Product |
United States |
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